molecular formula C20H16ClN3O4S B11242210 6-chloro-4-(phenylsulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-(phenylsulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11242210
M. Wt: 429.9 g/mol
InChI Key: CYIGGOLAZDASPB-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a pyridinyl group attached to a dihydrobenzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the benzoxazine intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Chlorination: The chloro substituent is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the benzoxazine core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of substituted benzoxazines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZENESULFONYL)-6-CHLORO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the pyridinyl group, resulting in different chemical and biological properties.

    4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Similar structure but with the pyridinyl group attached at a different position, leading to variations in reactivity and activity.

Uniqueness

4-(BENZENESULFONYL)-6-CHLORO-N-(PYRIDIN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-pyridin-3-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H16ClN3O4S/c21-14-8-9-18-17(11-14)24(29(26,27)16-6-2-1-3-7-16)13-19(28-18)20(25)23-15-5-4-10-22-12-15/h1-12,19H,13H2,(H,23,25)

InChI Key

CYIGGOLAZDASPB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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